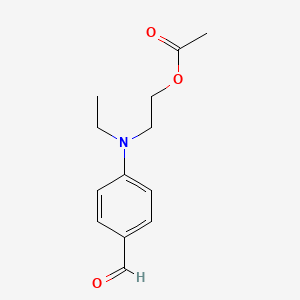
benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)-
Vue d'ensemble
Description
benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)- is an organic compound with the molecular formula C15H19NO5. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a bis(2-acetyloxyethyl)amino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)- typically involves the reaction of benzaldehyde with 2-(acetyloxy)ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of functional materials and specialty chemicals
Mécanisme D'action
The mechanism of action of benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde, 4-ethyl-: A similar compound with an ethyl group instead of the bis(2-acetyloxyethyl)amino group.
Benzaldehyde, 4-[[2-(hydroxy)ethyl]ethylamino]-: A derivative with a hydroxy group instead of the acetyloxy group
Uniqueness
benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)- is unique due to its bis(2-acetyloxyethyl)amino substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and functional materials .
Propriétés
Numéro CAS |
100609-71-0 |
|---|---|
Formule moléculaire |
C13H17NO3 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
2-(N-ethyl-4-formylanilino)ethyl acetate |
InChI |
InChI=1S/C13H17NO3/c1-3-14(8-9-17-11(2)16)13-6-4-12(10-15)5-7-13/h4-7,10H,3,8-9H2,1-2H3 |
Clé InChI |
VDFFGPXYYUJXAF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCOC(=O)C)C1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













